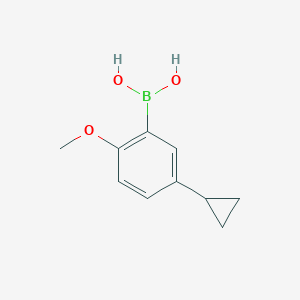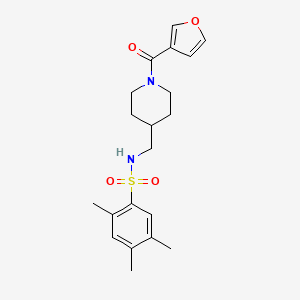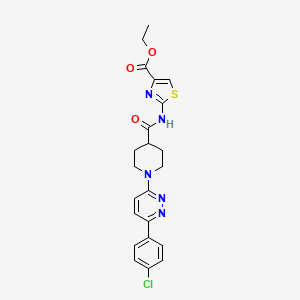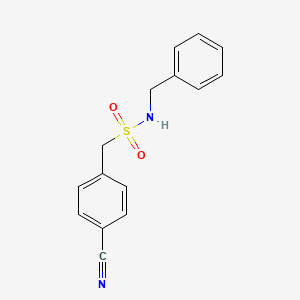
5-Cyclopropyl-2-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Cyclopropyl-2-methoxyphenylboronic acid” is a chemical compound with the CAS Number: 2225155-31-5 . It has a molecular weight of 192.02 .
Synthesis Analysis
The synthesis of boronic acids and their esters, such as “this compound”, has been widely studied. One of the most common methods for synthesizing these compounds is the Suzuki–Miyaura coupling . This method involves the cross-coupling of organoboron compounds with organic halides or pseudohalides . Another method involves the catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13BO3/c1-14-10-5-4-8(7-2-3-7)6-9(10)11(12)13/h4-7,12-13H,2-3H2,1H3 .
Chemical Reactions Analysis
Boronic acids and their esters are known to participate in various chemical reactions. One of the most significant reactions involving these compounds is the Suzuki–Miyaura coupling, which is a type of carbon-carbon bond-forming reaction . Another notable reaction is the catalytic protodeboronation of pinacol boronic esters .
Applications De Recherche Scientifique
Synthesis Techniques and Reactivity
Synthesis of Trans-2-(Trifluoromethyl)cyclopropanes
Utilizing Suzuki reactions with an N-methyliminodiacetic acid boronate, researchers synthesized trans-2-(trifluoromethyl)cyclopropylboronic acid ester as a pure diastereomer. This compound was used in Suzuki reactions with various aryl or heteroaryl coupling partners to produce trans-2-(trifluoromethyl)cyclopropyl products, demonstrating the compound's utility in creating complex molecular structures with moderate to excellent yields (Duncton & Singh, 2013).
Fluorescence Quenching in Boronic Acid Derivatives
The fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has been investigated, revealing insights into the static quenching mechanism and suggesting applications in analytical chemistry for studying interactions and reactions involving boronic acids (Geethanjali, Nagaraja, & Melavanki, 2015).
Rhodium-Catalyzed Cyclization Reactions
Research on the rhodium-catalyzed cyclization of 1,6-enynes with arylboronic acids has led to the development of methods for constructing complex cyclic compounds, showcasing the versatility of cyclopropylboronic acid derivatives in facilitating cyclization processes under mild conditions (Miura, Shimada, & Murakami, 2005).
Catalytic Enantioselective Hydroboration
The synthesis of 2,2-disubstituted cyclopropyl boronates via rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes has been achieved with high degrees of diastereo- and enantioselectivity. This method highlights the potential of cyclopropylboronic acid derivatives in stereoselective synthesis, with applications in creating optically active compounds (Rubina, Rubin, & Gevorgyan, 2003).
Mécanisme D'action
Target of Action
The primary target of 5-Cyclopropyl-2-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which this compound participates in, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its relatively stable, readily prepared, and generally environmentally benign nature . These compounds are only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters, such as this compound, is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is valuable for the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of its hydrolysis is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the pH of its environment .
Orientations Futures
The future directions for the research and application of “5-Cyclopropyl-2-methoxyphenylboronic acid” and similar compounds are likely to involve further exploration of their use in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki–Miyaura coupling . Additionally, the development of new synthesis methods and the study of their mechanisms of action may also be areas of future research .
Propriétés
IUPAC Name |
(5-cyclopropyl-2-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-14-10-5-4-8(7-2-3-7)6-9(10)11(12)13/h4-7,12-13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGREXWVUYNOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/no-structure.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2609922.png)

![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)

![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2609926.png)
![2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2609927.png)
![2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide](/img/structure/B2609928.png)

![7-[(2-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B2609932.png)


![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2609937.png)
